4-(Pyridin-4-YL)piperazin-2-one is a chemical compound classified under the category of piperazine derivatives, which are known for their diverse pharmacological activities. The compound features a piperazine ring substituted with a pyridine moiety, specifically at the 4-position of the pyridine ring. This structural configuration is significant as it influences the compound's biological activity and potential applications in medicinal chemistry.
The synthesis of 4-(Pyridin-4-YL)piperazin-2-one can be achieved through various methods, primarily involving the reaction of piperazine with substituted pyridine derivatives. A notable approach includes:
This method allows for efficient synthesis with good yields, typically ranging from 60% to 80%, depending on the specific reaction conditions and purification methods used .
The molecular structure of 4-(Pyridin-4-YL)piperazin-2-one can be described as follows:
The three-dimensional conformation of the molecule can be analyzed using computational methods or X-ray crystallography, revealing insights into its potential interactions with biological targets .
4-(Pyridin-4-YL)piperazin-2-one can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound to improve its efficacy or selectivity for specific biological targets .
The mechanism of action for 4-(Pyridin-4-YL)piperazin-2-one is primarily associated with its interaction with neurotransmitter systems. Research indicates that compounds in this class often exhibit activity as serotonin reuptake inhibitors, which are valuable in treating depression and anxiety disorders.
This mechanism highlights the potential therapeutic applications of 4-(Pyridin-4-YL)piperazin-2-one in neuropharmacology.
The physical and chemical properties of 4-(Pyridin-4-YL)piperazin-2-one include:
These properties are crucial for determining the compound's handling and formulation in pharmaceutical applications.
The applications of 4-(Pyridin-4-YL)piperazin-2-one span several fields:
4-(Pyridin-4-YL)piperazin-2-one represents a strategically engineered hybrid molecule combining two nitrogen-rich heterocycles: piperazine and pyridine. Its molecular framework (C₉H₁₁N₃O) features a piperazin-2-one core—a six-membered ring with two nitrogen atoms at positions 1 and 4, and a carbonyl group at position 2—linked directly to the 4-position of a pyridine ring. This configuration creates distinct electronic and steric properties:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Descriptor | Significance |
---|---|---|
Molecular Formula | C₉H₁₁N₃O | Defines atom composition and molecular weight (177.2 g/mol) |
IUPAC Name | 4-(Pyridin-4-YL)piperazin-2-one | Standardizes chemical nomenclature |
SMILES | C1CN(CC(=O)N1)C2=CC=NC=C2 | Encodes 2D structure for computational studies |
Hydrogen Bond Acceptors | 4 (2xN, 1xO, pyridine N) | Influences solubility and protein binding |
LogP (Predicted) | ~1.2 | Indicates moderate lipophilicity |
This scaffold’s versatility is evidenced by its synthetic flexibility. Nucleophilic substitution reactions allow modifications at the piperazine nitrogens, while the pyridine ring can undergo electrophilic substitutions or metal-catalyzed couplings [9].
The compound’s significance arises from its dual pharmacophoric elements, enabling interactions with diverse biological targets:
Table 2: Documented Biological Activities of Core and Derivatives
Biological Target | Activity | Derivative Example |
---|---|---|
Serotonin Transporter (SERT) | Reuptake inhibition (IC₅₀: 0.23–12 nM) | 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one [5] |
Leishmania CYP5122A1 | Enzyme inhibition (IC₅₀: ≤1 µM) | N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides [2] [3] |
Tubulin Polymerization | Antimitotic activity | Piperidine-based tubulin inhibitors [10] |
Piperazine derivatives have evolved from simple anthelmintics to privileged scaffolds in modern drug design:
Table 3: Milestones in Piperazine-Pyridine Drug Development
Era | Therapeutic Focus | Key Compound Examples | Advancement |
---|---|---|---|
1950–1970 | Anthelmintics/Antihistamines | Diethylcarbamazine, Cyclizine | Demonstrated piperazine’s safety and bioavailability |
1980–2000 | Antidepressants | Fluoxetine, Nefazodone | Validated piperazine as a CNS pharmacophore |
2010–Present | Targeted Hybrids | 4-(Pyridin-4-YL)piperazin-2-one derivatives | Enabled multitarget engagement via hybrid heterocycles |
The structural and functional trajectory of piperazine derivatives underscores their enduring value in medicinal chemistry, with 4-(Pyridin-4-YL)piperazin-2-one epitomizing the scaffold’s adaptability to contemporary drug discovery challenges [10].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: